1-(4-Bromothiophene-2-carbonyl)-4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine
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Overview
Description
1-(4-Bromothiophene-2-carbonyl)-4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromothiophene, triazolo, and pyridazinyl groups contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-(4-Bromothiophene-2-carbonyl)-4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromothiophene Intermediate: The starting material, 4-bromothiophene, is subjected to carbonylation reactions to introduce the carbonyl group at the 2-position.
Construction of the Triazolo-Pyridazinyl Moiety: This involves the cyclization of appropriate precursors under reflux conditions, often using hydrazine hydrate and other reagents to form the triazolo[4,3-b]pyridazine ring.
Coupling with Piperidine: The final step involves coupling the bromothiophene-carbonyl intermediate with the triazolo-pyridazinyl moiety in the presence of a base, such as potassium carbonate, to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent reaction controls .
Chemical Reactions Analysis
1-(4-Bromothiophene-2-carbonyl)-4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The carbonyl group can be reduced to alcohols or oxidized to carboxylic acids using common reagents like sodium borohydride or potassium permanganate.
Cyclization Reactions: The triazolo and pyridazinyl rings can participate in further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrazine hydrate, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Bromothiophene-2-carbonyl)-4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors
Mechanism of Action
The mechanism of action of 1-(4-Bromothiophene-2-carbonyl)-4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine involves its interaction with specific molecular targets. The compound can bind to enzyme active sites or receptor binding pockets, modulating their activity. The triazolo and pyridazinyl rings are particularly important for these interactions, as they can form hydrogen bonds and other non-covalent interactions with target molecules .
Comparison with Similar Compounds
Similar compounds to 1-(4-Bromothiophene-2-carbonyl)-4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine include:
1-(4-Bromothiophene-2-carbonyl)-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine: This compound differs by the presence of a methoxy group instead of a tert-butyl group, which can affect its reactivity and biological activity.
1-(4-Bromothiophene-2-carbonyl)-4-{6-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine: The ethyl group substitution can lead to different pharmacokinetic properties and interactions with biological targets
Properties
Molecular Formula |
C19H22BrN5OS |
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Molecular Weight |
448.4 g/mol |
IUPAC Name |
(4-bromothiophen-2-yl)-[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H22BrN5OS/c1-19(2,3)15-4-5-16-21-22-17(25(16)23-15)12-6-8-24(9-7-12)18(26)14-10-13(20)11-27-14/h4-5,10-12H,6-9H2,1-3H3 |
InChI Key |
AYNQKPMLFRJAJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4=CC(=CS4)Br)C=C1 |
Origin of Product |
United States |
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